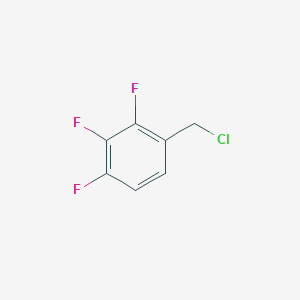

1-(Chloromethyl)-2,3,4-trifluorobenzene

Vue d'ensemble

Description

1-(Chloromethyl)-2,3,4-trifluorobenzene is an organochlorine compound characterized by a benzene ring substituted with a chloromethyl group (-CH2Cl) and three fluorine atoms at the 2, 3, and 4 positions. This compound is part of the broader class of fluorinated aromatic compounds, which are known for their unique chemical properties and applications in various fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-2,3,4-trifluorobenzene can be synthesized through several methods, including:

Chloromethylation: This involves the introduction of a chloromethyl group into an aromatic compound. One common method is the Blanc reaction, where benzene or its derivatives are reacted with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.

Direct Fluorination: The compound can also be synthesized by direct fluorination of the corresponding benzene derivative using fluorinating agents like xenon difluoride (XeF2) or cobalt trifluoride (CoF3).

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale reactions under controlled conditions to ensure safety and efficiency. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Chloromethyl)-2,3,4-trifluorobenzene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the chloromethyl group to a methylene group (-CH2-).

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atoms influence the reactivity and orientation of the incoming substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

Oxidation: Products include trifluorobenzoic acid and trifluoromethylbenzene derivatives.

Reduction: The major product is 1,2,3-trifluorotoluene.

Substitution: Products include various mono-, di-, and tri-substituted derivatives depending on the reaction conditions.

Applications De Recherche Scientifique

Chemical Synthesis

1-(Chloromethyl)-2,3,4-trifluorobenzene serves as a versatile building block in the synthesis of complex organic molecules. Its chloromethyl group allows for various nucleophilic substitution reactions, making it valuable in creating diverse chemical entities.

- Pharmaceutical Intermediates : The compound is utilized in the synthesis of several pharmaceutical agents. For instance, it acts as an intermediate in the production of quinolone antibacterials, which are essential for treating bacterial infections . The introduction of trifluoromethyl groups in drug design has been shown to enhance biological activity and metabolic stability .

- Agrochemical Applications : The compound's derivatives are explored for use in agrochemicals, particularly as herbicides and fungicides. The trifluoromethyl group is known to improve the efficacy of herbicides by enhancing their lipophilicity and biological activity .

Material Science

This compound is also investigated for its potential applications in material science:

- Polymer Chemistry : The compound can be used to modify polymers to improve their thermal stability and chemical resistance. It is particularly useful in synthesizing fluorinated polymers that exhibit superior properties compared to their non-fluorinated counterparts.

- Nanotechnology : Its unique properties make it a candidate for developing advanced materials at the nanoscale. Research is ongoing into its use in creating functionalized nanoparticles that can be employed in drug delivery systems and sensors.

Case Study 1: Synthesis of Antibacterial Agents

In a study published by MDPI, researchers synthesized various antibacterial compounds using this compound as a key intermediate. The synthesis involved nucleophilic substitution reactions that introduced diverse functional groups, leading to compounds with enhanced antibacterial properties .

Case Study 2: Development of Fluorinated Agrochemicals

Another significant application was highlighted in research focusing on agrochemical development. The incorporation of this compound into herbicide formulations resulted in improved efficacy against resistant weed species. The study demonstrated that the trifluoromethyl group significantly increased the herbicide's activity compared to traditional formulations .

Data Tables

| Application Area | Description | Example Compounds |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for antibacterial agents | Quinolone derivatives |

| Agrochemical Development | Enhances herbicide efficacy | Fluorinated herbicides |

| Material Science | Modifies polymers for better thermal stability | Fluorinated polymers |

| Nanotechnology | Functionalized nanoparticles for drug delivery | Targeted delivery systems |

Mécanisme D'action

The mechanism by which 1-(Chloromethyl)-2,3,4-trifluorobenzene exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The fluorine atoms enhance the compound's binding affinity and stability, making it effective in its role.

Comparaison Avec Des Composés Similaires

1-(Chloromethyl)-2,3,4-trifluorobenzene is compared with other similar compounds, such as:

1-(Chloromethyl)-2,4,5-trifluorobenzene: Similar structure but different positions of fluorine atoms.

1-(Chloromethyl)-2,3,5-trifluorobenzene: Another positional isomer with distinct chemical properties.

1-(Chloromethyl)-2,3,4,5-tetrafluorobenzene: An additional fluorine atom, leading to different reactivity and applications.

These compounds share the chloromethyl group and fluorine atoms but differ in their positions, resulting in unique chemical behaviors and applications.

Activité Biologique

1-(Chloromethyl)-2,3,4-trifluorobenzene is an aromatic compound characterized by a chloromethyl group and three fluorine atoms attached to a benzene ring. Its molecular formula is with a molecular weight of approximately 180.55 g/mol. This compound's unique structure influences its chemical reactivity and potential biological activity, which is the focus of this article.

Biological Activity Overview

While specific biological activity data for this compound is limited, compounds with similar structures have been reported to exhibit significant biological properties, particularly in antimicrobial and antifungal activities. The presence of the chloromethyl group may enhance these properties by facilitating interactions with biological targets.

The biological activity of chloromethylated and trifluoromethylated compounds often involves:

- Electrophilic Reactions : The chloromethyl group can participate in nucleophilic substitution reactions, potentially interacting with biological macromolecules.

- Fluorine's Influence : Fluorine atoms can alter the electronic properties of the molecule, enhancing its ability to interact with enzymes or receptors.

Comparative Analysis with Similar Compounds

To understand the potential biological implications of this compound, it is useful to compare it with structurally similar compounds that have documented biological activities.

| Compound Name | Molecular Formula | Notable Biological Activity |

|---|---|---|

| 1-(Chloromethyl)-3-fluorobenzene | C7H6ClF | Antimicrobial properties |

| 2-(Chloromethyl)-1,3,4-trifluorobenzene | C7H5ClF3 | Antifungal activity |

| 1-Chloro-2,4-difluorobenzene | C7H4ClF2 | Used as a reagent in various organic reactions |

The table illustrates how variations in substitution patterns can lead to different biological activities. The trifluoromethyl group is particularly noted for enhancing lipophilicity and metabolic stability.

Antimicrobial Activity

Research indicates that trifluoromethylated compounds often exhibit enhanced antimicrobial properties. For instance, studies have shown that similar trifluoromethylated benzenes can inhibit the growth of various bacterial strains. While direct studies on this compound are lacking, its structural analogs have demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

Synthesis and Applications

The synthesis of this compound typically involves chloromethylation of 2,3,4-trifluorobenzene using reagents like chlorosulfonic acid or zinc iodide under controlled conditions. This synthetic pathway not only highlights the compound's accessibility but also suggests potential applications in pharmaceuticals and agrochemicals due to its reactive functional groups.

Propriétés

IUPAC Name |

1-(chloromethyl)-2,3,4-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWBYURQFNYMIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CCl)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590713 | |

| Record name | 1-(Chloromethyl)-2,3,4-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292621-60-4 | |

| Record name | 1-(Chloromethyl)-2,3,4-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.